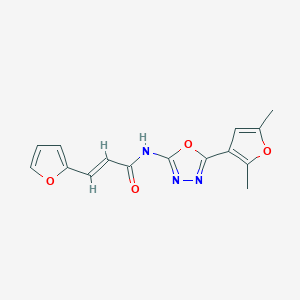

(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized by a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Applications De Recherche Scientifique

Furan [3 + 2] Dipolar Cycloadditions

The research conducted by Bassett et al. (2006) demonstrates the use of 2,5-dimethylfuran in dipolar cycloadditions with various dipolarophiles, such as N-methylmaleimide and acrylonitrile. This study underscores the potential of furan derivatives in synthesizing complex organic structures, showcasing the versatility of furans in organic chemistry, particularly in the formation of 7-oxanorbornene complexes through metal-promoted cycloadditions (Bassett, You, Graham, Myers, Sabat, & Harman, 2006).

Diels−Alder Aromatization Reactions

Fraile et al. (2001) explored the catalytic potential of silica-supported Lewis acids in Diels−Alder reactions involving furan and acrylonitrile/methyl acrylate. The study highlights the synthetic utility of 2,5-dimethylfuran as a diene in the formation of aromatic compounds through Diels−Alder reactions, followed by aromatization, offering a route to polysubstituted aromatic compounds (Fraile, García, Gomez, Hoz, Mayoral, Moreno, Prieto, Salvatella, & Vázquez, 2001).

Synthesis of N-alkylated Heterocycles

El-Essawy and Rady (2011) reported on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This work illustrates the synthetic versatility of furan derivatives in constructing various heterocyclic compounds, which are of interest due to their wide range of biological activities (El-Essawy & Rady, 2011).

Aromatic Polyamides with Heterocyclic Units

The development of new aromatic polyamides incorporating 1,3,4-oxadiazole units, as reported by Sava et al. (2003), showcases the application of heterocyclic furan derivatives in materials science. These polymers exhibit good thermal stability and solubility, alongside the ability to be processed into films with promising mechanical and optical properties, highlighting the role of furan and oxadiazole derivatives in the development of high-performance materials (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

Mitigating Acrylamide and Furan in Food

Research by Anese et al. (2013) into strategies for reducing acrylamide and furanic compounds in food highlights a different application of understanding furan chemistry. This study emphasizes the importance of minimizing potentially carcinogenic compounds in heat-treated foods, demonstrating the relevance of furan chemistry in food science and safety (Anese, Manzocco, Calligaris, & Nicoli, 2013).

Propriétés

IUPAC Name |

(E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-9-8-12(10(2)21-9)14-17-18-15(22-14)16-13(19)6-5-11-4-3-7-20-11/h3-8H,1-2H3,(H,16,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKCGSAETDEROA-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline](/img/structure/B2609650.png)

![4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2609652.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2609663.png)

![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)

![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)